molecular formula C17H19NO3S B2462440 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1203285-74-8

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2462440
CAS No.: 1203285-74-8
M. Wt: 317.4
InChI Key: RMIHIMCEVWAJCN-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a thiophenyl-substituted cyclopropyl group, and an acetamide moiety, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Thiophenyl Substitution: The thiophenyl group is introduced via a substitution reaction, typically using a thiophenyl halide and a base to facilitate the reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenoxy)acetamide: Lacks the cyclopropyl and thiophenyl groups, resulting in different chemical and biological properties.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: Lacks the methoxyphenoxy group, which may affect its reactivity and applications.

    2-(3-methoxyphenoxy)-N-methylacetamide: Contains a methyl group instead of the cyclopropyl-thiophenyl moiety, leading to variations in its chemical behavior.

Uniqueness

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenoxy group, thiophenyl-substituted cyclopropyl group, and acetamide moiety collectively contribute to its versatility in various scientific fields.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-13-4-2-5-14(10-13)21-11-16(19)18-12-17(7-8-17)15-6-3-9-22-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIHIMCEVWAJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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